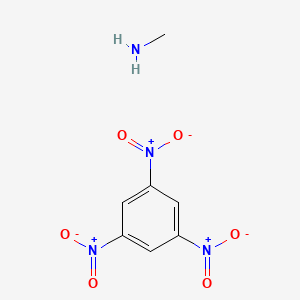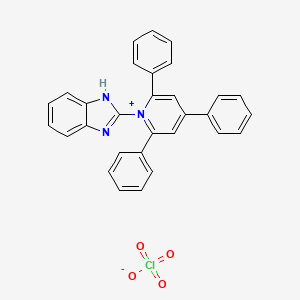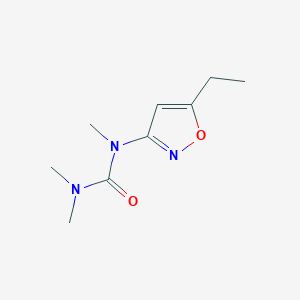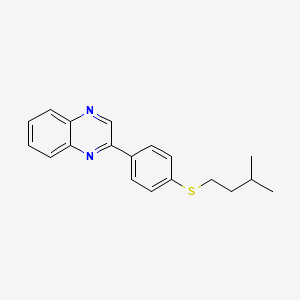![molecular formula C9H6N4 B14645865 1H-Imidazo[4,5-G]phthalazine CAS No. 52964-97-3](/img/structure/B14645865.png)
1H-Imidazo[4,5-G]phthalazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1H-Imidazo[4,5-G]phthalazine is a heterocyclic compound that features an imidazole ring fused with a phthalazine moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 1H-Imidazo[4,5-G]phthalazine typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the use of phthalhydrazide, a cyclic-β-diketone, and an aldehyde in the presence of a ceric ammonium nitrate catalyst in polyethylene glycol . This one-pot protocol is convenient, economical, and environmentally friendly.
Industrial Production Methods: While detailed industrial production methods for this compound are not extensively documented, the principles of green chemistry and efficient catalytic processes are likely employed to ensure high yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions: 1H-Imidazo[4,5-G]phthalazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: The imidazole and phthalazine rings can undergo substitution reactions with various reagents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Halogenation and alkylation reactions are common, using reagents like halogens and alkyl halides.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield imidazo[4,5-G]phthalazine oxides, while substitution reactions can introduce various functional groups onto the rings.
Wissenschaftliche Forschungsanwendungen
1H-Imidazo[4,5-G]phthalazine has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Medicine: Research is ongoing to explore its therapeutic potential in treating various diseases.
Industry: It is used in the development of new materials and catalysts for industrial processes.
Wirkmechanismus
The mechanism of action of 1H-Imidazo[4,5-G]phthalazine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
1H-Imidazo[4,5-G]phthalazine can be compared with other similar compounds, such as:
1H-Imidazo[4,5-C]pyridine: Known for its role as a GABA receptor agonist.
1H-Pyrazolo[1,2-B]phthalazine: Studied for its cytotoxic properties.
1H-Indazolo[1,2-B]phthalazine: Used in the synthesis of various derivatives with potential biological activities.
The uniqueness of this compound lies in its specific structural configuration, which imparts distinct chemical and biological properties, making it a valuable compound for diverse research applications.
Eigenschaften
CAS-Nummer |
52964-97-3 |
|---|---|
Molekularformel |
C9H6N4 |
Molekulargewicht |
170.17 g/mol |
IUPAC-Name |
7H-imidazo[4,5-g]phthalazine |
InChI |
InChI=1S/C9H6N4/c1-6-3-12-13-4-7(6)2-9-8(1)10-5-11-9/h1-5,12H |
InChI-Schlüssel |
PJDUSRFXDWAPFF-UHFFFAOYSA-N |
Kanonische SMILES |
C1=C2C=NNC=C2C=C3C1=NC=N3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Phenyl[4-phenyl-2-(2-phenylethenyl)-1,3-dioxolan-4-yl]methanone](/img/structure/B14645791.png)

![1-Chloro-3-{[3-(triethoxysilyl)propyl]amino}propan-2-OL](/img/structure/B14645805.png)






![2-ethyl-6-[(E)-N-hydroxy-C-phenylcarbonimidoyl]phenol](/img/structure/B14645844.png)

![2-{[(1,2,3,4-Tetrahydro-1,4-ethanonaphthalen-5-yl)oxy]methyl}oxirane](/img/structure/B14645856.png)
![1-[1-(Diphenylmethylidene)-2-phenyl-1H-inden-3-yl]piperidine](/img/structure/B14645863.png)
![3-[2-(Morpholin-4-yl)cyclohex-2-en-1-yl]propanenitrile](/img/structure/B14645880.png)
